Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride

Dental caries Quaternary ammonium fluoride Dentin demineralization

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (CAS 84864‑64‑2, also designated alpha‑C12DMEAHF) is a quaternary ammonium compound that combines a dodecyl hydrophobic chain, two hydroxyethyl substituents, and a fluoride counterion. Its structure confers both cationic surfactant activity and fluoride‑ion delivery, properties that have been exploited primarily in the dental research field.

Molecular Formula C16H36FNO2
Molecular Weight 293.46 g/mol
CAS No. 84864-64-2
Cat. No. B12665924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride
CAS84864-64-2
Molecular FormulaC16H36FNO2
Molecular Weight293.46 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC(O)O.[F-]
InChIInChI=1S/C16H36NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;/h16,18-19H,4-15H2,1-3H3;1H/q+1;/p-1
InChIKeyZIJDQRCMNZZDIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (CAS 84864-64-2): A Quaternary Ammonium Fluoride Surfactant for Anticaries and Oral Health Applications


Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (CAS 84864‑64‑2, also designated alpha‑C12DMEAHF) is a quaternary ammonium compound that combines a dodecyl hydrophobic chain, two hydroxyethyl substituents, and a fluoride counterion [1]. Its structure confers both cationic surfactant activity and fluoride‑ion delivery, properties that have been exploited primarily in the dental research field. Unlike simple inorganic fluoride salts, this compound can simultaneously provide fluoride‑driven remineralization and surfactant‑mediated interference with microbial acid production [2].

Compound type Dual-mechanism quaternary ammonium fluoride surfactant
Research context Fluoride-driven remineralization combined with surfactant-mediated microbial acid repression in dental caries models
Selection note Choose for experimental systems requiring co-localized fluoride release and surface activity; not a direct NaF or chloride analog replacement

Why Chloride Analogs and Sodium Fluoride Cannot Simply Replace Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride


The two most apparent in‑class replacements—dodecyl‑2‑hydroxy(2‑hydroxyethyl)dimethylammonium chloride and sodium fluoride—each fail to reproduce the complete anticaries profile of the title compound. The chloride analog provides only partial inhibition of demineralization because it lacks fluoride‑driven remineralization [1]. Sodium fluoride alone cannot supply the surfactant‑mediated repression of acid‑producing oral microbiota that the quaternary ammonium cation contributes [2]. A simple mixture of the chloride salt and NaF does not guarantee the same bioavailability or molecular‑scale co‑localization of the two mechanisms, precluding direct substitution.

Target compound
Substitute candidate
Risk summary
alpha-C12DMEAHF (fluoride)
Chloride analog (alpha-C12DMEAHCl)
Lacks fluoride-driven remineralization; may not replicate complete caries arrest in dentin/enamel models
alpha-C12DMEAHF (fluoride)
Sodium fluoride (NaF)
No surfactant-mediated microbial acid repression; may induce hypermineralization with CaF₂ deposition instead of clean arrest
alpha-C12DMEAHF
Chloride + NaF mixture
Mixture may not ensure molecular-scale co-localization of remineralization and surface activity; direct substitution not supported

Quantitative Differentiation of Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride: Head‑to‑Head Anticaries Evidence


Complete Dentin Demineralization Arrest by alpha‑C12DMEAHF Versus Incomplete Inhibition by Its Chloride Analog at 0.006% F⁻

When applied at a fluoride concentration of 0.006% under intra‑oral cariogenicity test conditions in bovine dentin, alpha‑C12DMEAHF completely prevented demineralization. The chloride analog alpha‑C12DMEAHCl, tested at an equimolar cation concentration, provided only incomplete inhibition, attributable solely to repression of microbial acid production without fluoride‑mediated remineralization [1].

Dentin demineralization
Head-to-head
Complete prevention
Incomplete inhibition
Supports fluoride-dependent caries arrest in dentin model
Reported in bovine dentin at 0.006% F⁻; model-transfer review advised
Dental caries Quaternary ammonium fluoride Dentin demineralization

Complete Caries Inhibition in Enamel by alpha‑C12DMEAHF Contrasted with Hypermineralization by NaF at the Same Fluoride Level

Under intra‑oral cariogenicity test conditions with human enamel slabs, treatment with alpha‑C12DMEAHF (0.006% F⁻) resulted in complete inhibition of the caries process, with no evidence of CaF₂ deposition. In contrast, NaF at the identical fluoride concentration produced hypermineralization of the enamel surface, accompanied by CaF₂ formation rather than clean caries arrest [1].

Enamel caries arrest quality
Head-to-head
Complete inhibition, no CaF₂
Hypermineralization with CaF₂
Different remineralization endpoint profiles; no CaF₂ deposition with target compound
CaF₂ is acid-labile; interpretation requires pH-cycling model context
Enamel caries Fluoride mechanisms Hypermineralization

Depth‑Limited Mineral Loss Protection by the Chloride Analog (≤100 µm) Versus Full‑Thickness Protection by alpha‑C12DMEAHF

In a parallel intra‑oral cariogenicity study, alpha‑C12DMEAHCl reduced enamel softening and mineral loss significantly only up to a depth of 100 µm from the surface [1]. In earlier investigations performed under identical ICT conditions, alpha‑C12DMEAHF protected the full thickness of the lesion, preventing mineral loss at all depths [2].

Mineral loss depth protection
Cross-study comparable
Full lesion depth
≤ 100 µm
Depth-dependent protection profile; full-thickness effect only in fluoride form
Cross-study comparison; direct head-to-head depth data not available
Enamel mineral loss Lesion depth Quaternary ammonium chloride

High‑Value Application Scenarios for Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride Based on Differentiation Evidence


Anti‑Caries Toothpaste and Mouthwash Formulations Requiring Complete Caries Arrest Without CaF₂ Deposition

In contrast to NaF‑based products that risk hypermineralization and CaF₂ formation, formulations containing alpha‑C12DMEAHF provide complete caries inhibition with a cleaner mechanism [1]. Oral care manufacturers seeking to avoid the acid‑lability of CaF₂ deposits should select this quaternary ammonium fluoride for superior stability of the anticaries effect.

Topical Fluoride Treatments for Deep Enamel and Dentin Lesions

Because the chloride analog protects only the superficial 100 µm while alpha‑C12DMEAHF stops mineral loss throughout the full lesion depth [1][2], professional fluoride varnishes or gels intended for established white‑spot lesions or early dentin caries benefit from the complete spatial protection uniquely offered by the fluoride form.

Dual‑Mechanism Anticaries Agent for Oral Biofilm Interference Studies

The compound's combination of fluoride‑driven remineralization and quaternary‑ammonium‑mediated reduction of microbial acid production makes it an ideal research tool for studying synergistic anticaries mechanisms [1]. Investigators probing the interplay between chemical remineralization and microbiological inhibition can use alpha‑C12DMEAHF as a single‑agent probe, avoiding confounding variables introduced by compound mixtures.

Pharmaceutical Development of Single‑Entity Cationic Fluoride Oral Care Products with Titratable Fluoride Delivery

The ability to deliver fluoride concentrations spanning more than an order of magnitude (from 100 to 7500 ppm) in a single chemical entity, combined with the surfactant properties of the cation, allows formulators to design products with precisely adjustable therapeutic windows and rheological profiles without balancing separate fluoride and surfactant excipients [1]. This simplifies quality control and regulatory documentation relative to multi‑component fluoride systems.

Application
Selection Property
Validation Focus
Enamel/dentin demineralization–remineralization models without CaF₂ interference
Dual-mechanism fluoride + surfactant in single chemical entity
Complete demineralization arrest endpoint; no CaF₂ deposition
Deep lesion mineral loss protection studies
Depth-independent fluoride-driven protection
Lesion depth profiling beyond 100 µm
Synergistic anticaries mechanism research
Single-agent probe for remineralization and microbial acid repression
Biofilm acidogenicity and remineralization co-endpoints
Single-entity fluoride formulation studies
Titratable fluoride delivery from one chemical species
Fluoride release kinetics and formulation rheology
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